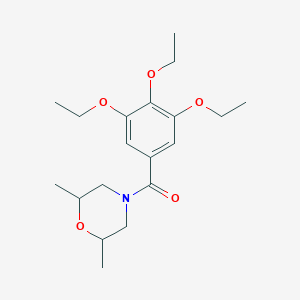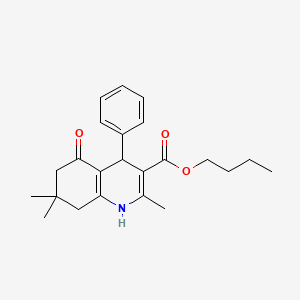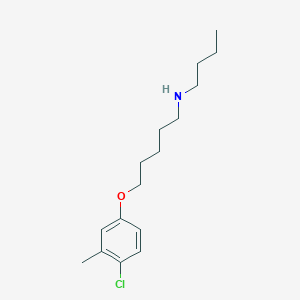
2,6-dimethyl-4-(3,4,5-triethoxybenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(3,4,5-triethoxybenzoyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTB-MO and is a morpholine derivative. The unique chemical structure of DMTB-MO has made it a promising candidate for use in different research areas, including drug development, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of DMTB-MO is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. DMTB-MO has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
DMTB-MO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. DMTB-MO has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, DMTB-MO has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
DMTB-MO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. DMTB-MO also exhibits potent antitumor activity, making it a promising candidate for use in cancer research. However, DMTB-MO has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of DMTB-MO is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving DMTB-MO. One potential area of research is the development of DMTB-MO-based drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of DMTB-MO and to identify potential targets for drug development. Additionally, research is needed to explore the potential applications of DMTB-MO in other areas, such as material science and nanotechnology.
Synthesis Methods
The synthesis of DMTB-MO involves the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine in the presence of a base. The reaction yields 2,6-dimethyl-4-(3,4,5-triethoxybenzoyl)morpholine as the final product. The synthesis of DMTB-MO is relatively straightforward and can be achieved using standard laboratory techniques.
Scientific Research Applications
DMTB-MO has shown potential applications in various scientific research areas. One of the most significant applications is in drug development. DMTB-MO has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-6-22-16-9-15(10-17(23-7-2)18(16)24-8-3)19(21)20-11-13(4)25-14(5)12-20/h9-10,13-14H,6-8,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDPSCWUYCCPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)



![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)
![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)

![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)